

spectroscopic comparison of 2-Propylphenol and its isomers

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Compound of Interest

Compound Name: 2-Propylphenol

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A comprehensive spectroscopic comparison of **2-propylphenol** and its isomers is crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization. This guide provides a detailed analysis of the spectral data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-propylphenol** and its n-propyl and isopropyl isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-propylphenol** and its isomers.

^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Compound	Ar-H	-OH	Alkyl-H
2-Propylphenol	7.09 (d), 7.07 (t), 6.82 (t), 6.73 (d)	4.85	2.57 (t), 1.63 (m), 0.96 (t)
3-Propylphenol	~7.1-6.7 (m)	~4.7	2.53 (t), 1.62 (m), 0.93 (t)
4-Propylphenol	7.03 (d), 6.75 (d)	4.92	2.51 (t), 1.59 (m), 0.92 (t)[1]
2-Isopropylphenol	7.21 (d), 7.07 (t), 6.92 (t), 6.74 (d)[2]	4.76[2]	3.21 (septet), 1.26 (d) [2]
3-Isopropylphenol	~7.2-6.7 (m)	~4.6	2.88 (septet), 1.24 (d)
4-Isopropylphenol	7.10 (d), 6.77 (d)[3]	4.8[3]	2.85 (septet), 1.22 (d) [3]

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	Ar-C (Substituted)	Ar-C (Unsubstituted)	Alkyl-C
2-Propylphenol	152.0, 128.1	127.3, 126.8, 120.8, 115.1	32.0, 23.0, 14.1
3-Propylphenol	155.3, 144.5	129.5, 121.3, 116.0, 113.1	38.1, 24.5, 13.9
4-Propylphenol	153.6, 136.2	129.6, 115.1	37.4, 24.9, 13.9
2-Isopropylphenol	152.6, 134.7	126.7, 126.5, 121.1, 115.4	26.9, 22.6
3-Isopropylphenol	155.5, 149.3	129.5, 119.7, 115.2, 112.8	34.1, 24.1
4-Isopropylphenol	153.8, 141.2	127.8, 115.0	33.2, 24.2

IR Spectral Data (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
2-Propylphenol	~3400 (broad)	~3050	2960-2870	~1600, 1495	~1230
3-Propylphenol	~3350 (broad)	~3040	2960-2870	~1600, 1490	~1220
4-Propylphenol	~3330 (broad)	~3030	2960-2870	~1610, 1515	~1230
2-Isopropylphenol	~3450 (broad)	~3060	2960-2870	~1600, 1490	~1230
3-Isopropylphenol	~3360 (broad)	~3040	2960-2870	~1600, 1485	~1225
4-Isopropylphenol	~3340 (broad)	~3030	2960-2870	~1610, 1510	~1235

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragment Ions
2-Propylphenol	136	107	91, 77
3-Propylphenol	136	107	91, 77
4-Propylphenol	136	107	91, 77
2-Isopropylphenol	136	121	107, 91, 77
3-Isopropylphenol	136	121	107, 91, 77
4-Isopropylphenol	136	121	107, 91, 77[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of propylphenol isomers.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the propylphenol isomers.

Methodology:

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - **Solid (KBr Pellet):** Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the liquid or solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the propylphenol isomers.

Methodology:

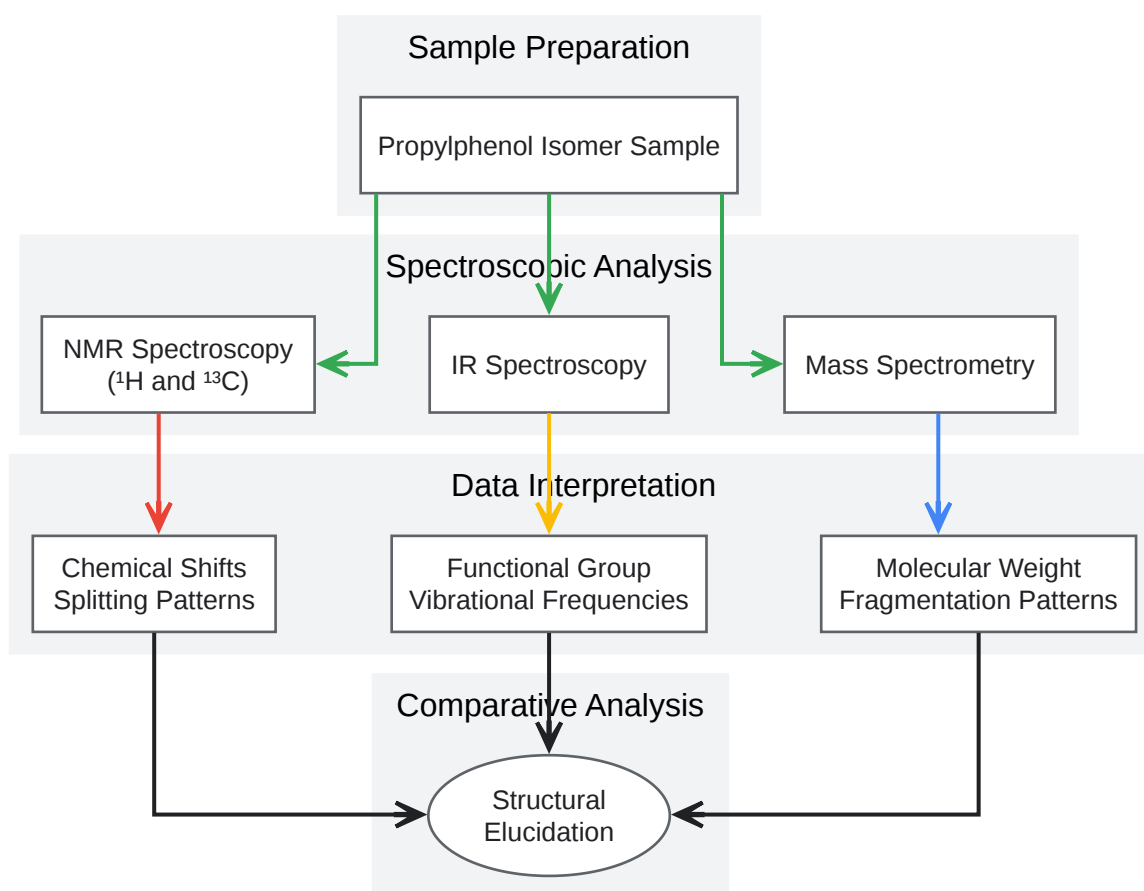
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV.

- Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak (M^+) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The base peak is the most intense peak in the spectrum.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of **2-propylphenol** and its isomers.

Workflow for Spectroscopic Comparison of Propylphenol Isomers



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